trans-4-Dimethylaminocrotonic acid hydrochloride

Catalog No.
S8174470
CAS No.
M.F
C6H12ClNO2
M. Wt
165.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4-Dimethylaminocrotonic acid hydrochloride

Product Name

trans-4-Dimethylaminocrotonic acid hydrochloride

IUPAC Name

4-(dimethylamino)but-2-enoic acid;hydrochloride

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

InChI

InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H

InChI Key

UUHNQHFOIVLAQX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=CC(=O)O.Cl

trans-4-Dimethylaminocrotonic acid hydrochloride is a highly specialized, bifunctional chemical intermediate essential for modern pharmaceutical manufacturing. Structurally, it combines an alpha,beta-unsaturated carboxylic acid—acting as a Michael acceptor—with a terminal dimethylamino group, stabilized as a hydrochloride salt. In industrial procurement, it is recognized as the definitive side-chain precursor for synthesizing irreversible epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitors, most notably Afatinib and Neratinib [1]. The compound's high-purity trans-geometry and salt form are critical for ensuring predictable reactivity during late-stage amidation and for imparting both aqueous solubility and precise covalent binding properties to the final active pharmaceutical ingredients (APIs) [2].

Attempting to substitute trans-4-dimethylaminocrotonic acid hydrochloride with generic acrylamides, unsubstituted crotonic acid, or its free base form leads to severe process and efficacy failures. The free base of trans-4-dimethylaminocrotonic acid is notoriously unstable; the presence of both a basic amine and an electrophilic alpha,beta-unsaturated carbonyl makes it highly susceptible to auto-catalytic Michael addition and spontaneous polymerization during storage and handling . By procuring the hydrochloride salt, the amine is protonated, neutralizing its nucleophilicity and preventing polymerization, thereby ensuring long-term shelf stability and reproducible coupling yields. Furthermore, geometric substitution is non-viable: the cis-isomer fails to provide the correct spatial trajectory required for the final drug's Michael acceptor to covalently bond with the target Cys773 residue in EGFR, rendering the resulting API pharmacologically inactive [1].

Storage Stability and Prevention of Auto-Polymerization

The stability of the precursor is a major procurement factor for large-scale API synthesis. The free base of trans-4-dimethylaminocrotonic acid is prone to rapid degradation and auto-polymerization due to intermolecular Michael additions. In contrast, the hydrochloride salt form effectively protonates the dimethylamino group, eliminating its nucleophilicity. This allows the trans-4-dimethylaminocrotonic acid hydrochloride to be stored as a stable, free-flowing crystalline solid for over 1-2 years under standard conditions without significant loss of purity (>98% retention) .

Evidence DimensionShelf-life and purity retention
Target Compound Datatrans-4-Dimethylaminocrotonic acid hydrochloride (>98% purity retention over 12+ months)
Comparator Or BaselineFree base (rapid polymerization and purity degradation within days/weeks)
Quantified DifferenceThe HCl salt prevents auto-catalytic polymerization, extending viable shelf-life from days to years.
ConditionsStandard bulk storage and handling prior to amidation.

Procuring the hydrochloride salt is mandatory to prevent catastrophic batch losses and ensure consistent material quality in industrial manufacturing.

Late-Stage Amidation Yield in API Synthesis

In the synthesis of Afatinib, trans-4-dimethylaminocrotonic acid hydrochloride is typically converted to its corresponding acid chloride (trans-4-dimethylaminocrotonyl chloride hydrochloride) before coupling with the quinazoline core. Utilizing the high-purity trans-HCl salt ensures a clean chlorination and subsequent amidation, routinely achieving coupling yields exceeding 80-90% [1]. Using crude free base or mixed geometric isomers results in significant polymeric byproducts and requires extensive chromatographic purification, drastically lowering the isolated yield of the target API [2].

Evidence DimensionAmidation coupling yield
Target Compound DataHigh-purity trans-HCl salt (yields >80-90% in optimized routes)
Comparator Or BaselineCrude free base / mixed isomers (high byproduct formation, lower yield)
Quantified DifferenceThe stable HCl salt enables direct, high-yield conversion to the acid chloride, minimizing purification bottlenecks.
ConditionsSynthesis of Afatinib via trans-4-dimethylaminocrotonyl chloride hydrochloride.

High coupling efficiency directly reduces raw material waste and lowers the cost of goods sold (COGS) for complex kinase inhibitor APIs.

Electrophilic Tuning for Covalent Kinase Inhibition

The specific structural features of trans-4-dimethylaminocrotonic acid hydrochloride—namely the dimethylamino group—are critical for tuning the reactivity of the resulting Michael acceptor. Compared to unsubstituted acrylamides, which can be overly reactive and rapidly depleted by off-target thiols like glutathione, the dimethylaminocrotonamide moiety provides a sterically and electronically modulated reactivity profile [1]. This tuned electrophilicity ensures that the final API selectively forms a covalent bond with the target kinase (e.g., EGFR Cys773) while maintaining a favorable pharmacokinetic and safety profile [2].

Evidence DimensionThiol (glutathione) reactivity and target specificity
Target Compound DataDimethylaminocrotonamide warhead (tuned half-life, high target specificity)
Comparator Or BaselineUnsubstituted acrylamide warhead (rapid off-target glutathione depletion)
Quantified DifferenceThe dimethylamino substitution reduces indiscriminate thiol reactivity, optimizing the therapeutic window of the final covalent inhibitor.
ConditionsGlutathione reactivity assays for covalent kinase inhibitors.

Buyers developing novel covalent drugs must select this specific substituted precursor to achieve the precise reactivity balance required for clinical safety.

Industrial Synthesis of Afatinib and Neratinib APIs

This compound is the mandatory, non-substitutable side-chain precursor for manufacturing the blockbuster irreversible tyrosine kinase inhibitors Afatinib and Neratinib. Its stable hydrochloride form allows for efficient conversion to the acid chloride, enabling high-yield late-stage amidation with the respective quinazoline or quinoline cores [1].

Development of Novel Covalent Targeted Therapies

In drug discovery, medicinal chemists procure this compound to append a tuned, solubility-enhancing Michael acceptor warhead onto novel heterocyclic scaffolds. It is specifically chosen over generic acrylamides when targeting cysteine residues in kinases (such as KRAS G12C or mutant EGFR) to achieve a balanced reactivity profile that minimizes off-target glutathione depletion [2].

Synthesis of Advanced Amine-Functionalized Heterocycles

Beyond oncology APIs, this compound serves as a versatile, stable building block in organic synthesis for generating complex pyrazole, quinazoline, and other heterocyclic derivatives that require an alpha,beta-unsaturated system coupled with a basic amine for improved aqueous solubility and downstream functionalization .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

165.0556563 g/mol

Monoisotopic Mass

165.0556563 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-28-2023

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